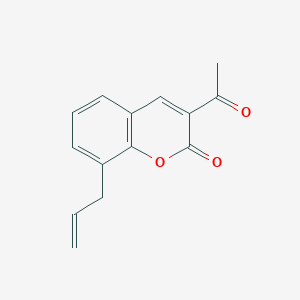
3-Acetyl-8-allyl-2H-chromen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Acetyl-8-allyl-2H-chromen-2-one (AAC) is a naturally occurring chromenone with a wide range of biological activities. It has been studied for its potential as an anti-inflammatory, antioxidant, anti-cancer, and antifungal agent. AAC has been found to have a number of beneficial effects on the human body, including the inhibition of tumor cell growth, the suppression of inflammation, and the promotion of wound healing. In addition, AAC has been found to possess a number of other properties, including the ability to act as an antimicrobial agent, a neuroprotective agent, and an inhibitor of apoptosis.
Wirkmechanismus
Target of Action
It is known to be used in proteomics research , suggesting it may interact with proteins or other biomolecules.
Mode of Action
It has been involved in reactions with various nucleophilic reagents . For instance, it reacts with tetrabutylammonium tribromide (TBATB) in acetic acid to give 3-(2-bromoacetyl)-2H-chromen-2-one .
Result of Action
It has been involved in the formation of new heterocyclic systems .
Biochemische Analyse
Biochemical Properties
3-Acetyl-8-allyl-2H-chromen-2-one plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to interact with nitric oxide synthases (NOS), which are crucial in the production of nitric oxide (NO) in biological systems . This interaction can influence the activity of guanylate cyclase, an enzyme involved in the synthesis of cyclic GMP, a secondary messenger in various signaling pathways . Additionally, this compound has been shown to interact with caspase 3, NF-κβ, and tau protein kinase I, indicating its potential role in modulating inflammatory responses and neurodegenerative processes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been found to alleviate neuroinflammatory responses and oxidative stress in cortical neurons and granule cells . This compound influences cell signaling pathways by modulating the activity of key enzymes and proteins involved in inflammation and oxidative stress. Furthermore, this compound affects gene expression by altering the levels of inflammatory markers such as IL-1β, IL-16, and TNFα, as well as oxidative stress enzymes like SOD, CAT, and GSH . These changes can lead to improved cellular function and protection against neurotoxicity.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various binding interactions with biomolecules. It has been shown to inhibit the activity of caspase 3, a key enzyme in the apoptotic pathway, thereby preventing cell death . Additionally, this compound can activate NF-κβ, a transcription factor involved in the regulation of inflammatory responses . The binding of this compound to tau protein kinase I also suggests its potential role in modulating tau phosphorylation, a process implicated in neurodegenerative diseases .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability and does not degrade significantly under standard laboratory conditions . Long-term studies have shown that this compound maintains its efficacy in modulating cellular functions and protecting against neurotoxicity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can alleviate neuroinflammatory responses and improve cognitive function in animal models of Alzheimer’s disease . High doses may lead to toxic or adverse effects, including potential hepatotoxicity and disruption of normal cellular functions . It is crucial to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. It has been shown to influence the activity of oxidative stress enzymes such as SOD, CAT, and GSH, which play a role in detoxifying reactive oxygen species . Additionally, this compound may affect metabolic flux and metabolite levels, contributing to its overall biochemical effects .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins. This compound can accumulate in certain cellular compartments, influencing its localization and activity .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and modulate cellular processes . Post-translational modifications and targeting signals may direct this compound to specific compartments or organelles, enhancing its efficacy in biochemical reactions .
Eigenschaften
IUPAC Name |
3-acetyl-8-prop-2-enylchromen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O3/c1-3-5-10-6-4-7-11-8-12(9(2)15)14(16)17-13(10)11/h3-4,6-8H,1,5H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEJFWOZMTMIYSE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C(=CC=C2)CC=C)OC1=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40286200 |
Source


|
| Record name | 3-Acetyl-8-allyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
6301-16-2 |
Source


|
| Record name | 6301-16-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44169 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Acetyl-8-allyl-2H-chromen-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40286200 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

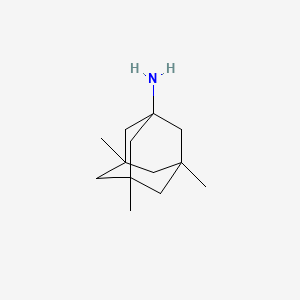
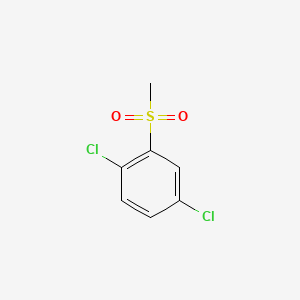

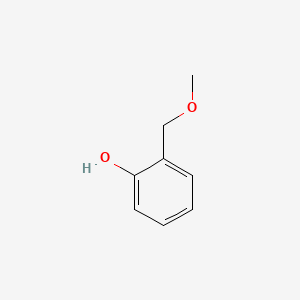
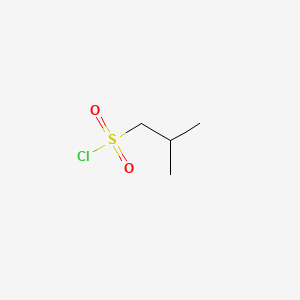


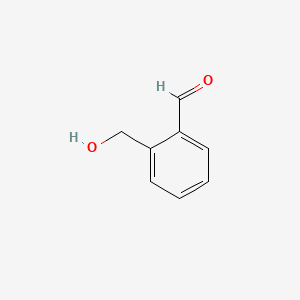
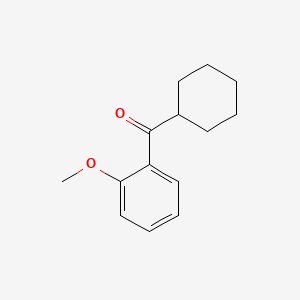
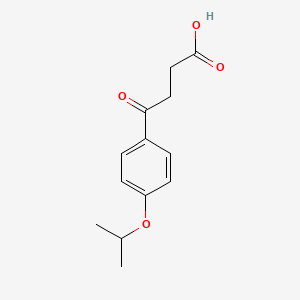


![n-Benzyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295821.png)
![1,6-Dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1295822.png)